Cas no 2229147-68-4 (2-bromo-1-2-(methoxymethyl)-1,3-thiazol-4-ylethan-1-ol)

2-bromo-1-2-(methoxymethyl)-1,3-thiazol-4-ylethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-bromo-1-2-(methoxymethyl)-1,3-thiazol-4-ylethan-1-ol
- EN300-1918966
- 2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol
- 2229147-68-4
-
- インチ: 1S/C7H10BrNO2S/c1-11-3-7-9-5(4-12-7)6(10)2-8/h4,6,10H,2-3H2,1H3
- InChIKey: CWMHUFPLGDXUBM-UHFFFAOYSA-N
- SMILES: BrCC(C1=CSC(COC)=N1)O
計算された属性
- 精确分子量: 250.96156g/mol
- 同位素质量: 250.96156g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 139
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.6Ų
- XLogP3: 0.6
2-bromo-1-2-(methoxymethyl)-1,3-thiazol-4-ylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1918966-0.25g |
2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |
2229147-68-4 | 0.25g |
$1591.0 | 2023-09-17 | ||
Enamine | EN300-1918966-0.5g |
2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |
2229147-68-4 | 0.5g |
$1660.0 | 2023-09-17 | ||
Enamine | EN300-1918966-2.5g |
2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |
2229147-68-4 | 2.5g |
$3389.0 | 2023-09-17 | ||
Enamine | EN300-1918966-10.0g |
2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |
2229147-68-4 | 10g |
$7435.0 | 2023-05-31 | ||
Enamine | EN300-1918966-5.0g |
2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |
2229147-68-4 | 5g |
$5014.0 | 2023-05-31 | ||
Enamine | EN300-1918966-0.05g |
2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |
2229147-68-4 | 0.05g |
$1452.0 | 2023-09-17 | ||
Enamine | EN300-1918966-1g |
2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |
2229147-68-4 | 1g |
$1729.0 | 2023-09-17 | ||
Enamine | EN300-1918966-10g |
2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |
2229147-68-4 | 10g |
$7435.0 | 2023-09-17 | ||
Enamine | EN300-1918966-0.1g |
2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |
2229147-68-4 | 0.1g |
$1521.0 | 2023-09-17 | ||
Enamine | EN300-1918966-1.0g |
2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |
2229147-68-4 | 1g |
$1729.0 | 2023-05-31 |
2-bromo-1-2-(methoxymethyl)-1,3-thiazol-4-ylethan-1-ol 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
2-bromo-1-2-(methoxymethyl)-1,3-thiazol-4-ylethan-1-olに関する追加情報
2-Bromo-1-(2-(Methoxymethyl)-1,3-Thiazol-4-Yl)Ethan-1-Ol: A Comprehensive Overview
The compound 2-bromo-1-(2-(methoxymethyl)-1,3-thiazol-4-yl)ethan-1-ol (CAS No. 2229147684) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds containing sulfur and nitrogen atoms. Thiazoles are widely studied due to their unique electronic properties and versatile reactivity, making them valuable in drug design, material science, and synthetic chemistry.
The thiazole ring in this compound is substituted with a methoxymethyl group at the 2-position and a bromoethanol group at the 4-position. This substitution pattern imparts specific electronic and steric effects that influence the compound's reactivity and biological activity. Recent studies have highlighted the importance of such substitutions in modulating the pharmacokinetic properties of thiazole derivatives, making them promising candidates for drug development.
One of the key features of 2-bromo-1-(2-(methoxymethyl)-1,3-thiazol-4-yl)ethan-1-ol is its ability to undergo various nucleophilic substitutions due to the presence of the bromine atom. This reactivity has been exploited in recent research to synthesize bioactive molecules with improved solubility and bioavailability. For instance, researchers have successfully utilized this compound as an intermediate in the synthesis of novel kinase inhibitors, which show potential in cancer therapy.
The methoxymethyl group attached to the thiazole ring contributes to the compound's stability and solubility. This group also plays a crucial role in hydrogen bonding interactions, which are essential for molecular recognition in biological systems. Recent computational studies have demonstrated that this substitution enhances the molecule's ability to interact with protein targets, making it a valuable building block in medicinal chemistry.
In terms of synthesis, 2-bromo-1-(2-(methoxymethyl)-1,3-thiazol-4-yl)ethan-1-ol can be prepared via a multi-step process involving thiazole ring formation and subsequent functionalization. The synthesis typically involves condensation reactions between thiols and aldehydes or ketones, followed by bromination and hydroxylation steps. These steps require precise control over reaction conditions to ensure high yields and purity.
Recent advancements in catalytic methods have further streamlined the synthesis of this compound. For example, the use of transition metal catalysts has enabled more efficient bromination processes, reducing reaction times and costs. These improvements have made the compound more accessible for large-scale production, particularly in pharmaceutical settings.
The biological activity of 2-bromo-1-(2-(methoxymethyl)-1,3-thiazol-4-y l)ethan - 1 - ol has been extensively studied in vitro and in vivo models. Research indicates that this compound exhibits potent anti-inflammatory and antioxidant properties, which could be harnessed for developing treatments for chronic diseases such as arthritis and neurodegenerative disorders.
Moreover, its ability to act as a precursor for more complex molecules has opened new avenues in materials science. For instance, derivatives of this compound have been used as monomers in polymer synthesis, leading to materials with enhanced mechanical and thermal properties.
In conclusion, 2-bromo - 1 - ( 2 - ( methoxymethyl ) - 1 , 3 - thiazol - 4 - yl ) ethan - 1 - ol ( CAS No . 2229147684 ) is a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in advancing modern chemistry and medicine.
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